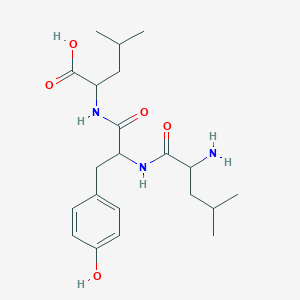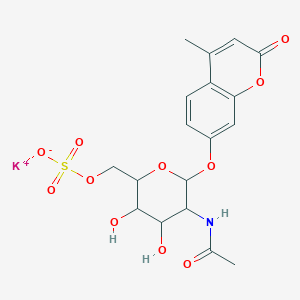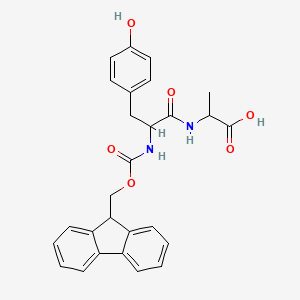![molecular formula C7H10N4O B12108169 (2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)
(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-méthano-4H-furo[3,2-b]pyrrole est un composé organique complexe caractérisé par son groupe azido unique et sa structure hexahydro
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-méthano-4H-furo[3,2-b]pyrrole implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique l'azidation d'un précurseur approprié dans des conditions contrôlées. Les conditions réactionnelles incluent souvent l'utilisation de sels d'azide, tels que l'azide de sodium, en présence d'un solvant et d'un catalyseur appropriés pour faciliter le processus d'azidation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des réacteurs à écoulement continu et des techniques de purification avancées pour isoler efficacement le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-méthano-4H-furo[3,2-b]pyrrole subit diverses réactions chimiques, notamment :
Oxydation : Le groupe azido peut être oxydé pour former des dérivés nitro ou d'autres dérivés oxydés.
Réduction : La réduction du groupe azido peut produire des amines ou d'autres produits réduits.
Substitution : Le groupe azido peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogénation catalytique sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des nucléophiles comme les amines ou les thiols en présence d'un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des amines.
Applications de recherche scientifique
(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-méthano-4H-furo[3,2-b]pyrrole a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique ou précurseur de médicaments.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-méthano-4H-furo[3,2-b]pyrrole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe azido peut participer à des réactions de chimie clic, formant des liaisons triazoliques stables avec des molécules contenant des alcynes. Cette propriété le rend précieux dans la bioconjugaison et le développement de médicaments.
Applications De Recherche Scientifique
(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it valuable in bioconjugation and drug development.
Propriétés
IUPAC Name |
8-azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-10-9-6-5-3-11-2-1-4(12-5)7(6)11/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHRKAFVWRKTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3C(C2C1O3)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)






![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)


